Cas no 19792-52-0 (2-amino-2-ethylbutan-1-ol)

2-Amino-2-ethylbutan-1-ol is a branched-chain amino alcohol with the molecular formula C6H15NO. This compound features both primary hydroxyl and primary amine functional groups, making it a versatile intermediate in organic synthesis and specialty chemical applications. Its structure allows for reactivity in condensation, alkylation, and coordination chemistry, particularly in the production of surfactants, corrosion inhibitors, and pharmaceutical precursors. The presence of the ethyl substituent enhances steric effects, influencing selectivity in certain reactions. With moderate solubility in polar solvents and stability under standard conditions, 2-amino-2-ethylbutan-1-ol is a practical choice for fine chemical and industrial applications requiring tailored amine-alcohol functionality.
2-amino-2-ethylbutan-1-ol structure
2-amino-2-ethylbutan-1-ol structure
Product Name:2-amino-2-ethylbutan-1-ol
CAS No:19792-52-0
MF:C6H15NO
MW:117.189401865005
CID:138556
PubChem ID:14325607
Update Time:2025-06-07

2-amino-2-ethylbutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Hexanol, 2-amino-2-butyl-
    • 2-AMINO-2-BUTYLHEXANOL
    • 2-Amino-2-ethyl-butan-1-ol
    • SCHEMBL8365
    • 2-amino-2-ethyl-1-butanol
    • 1-Butanol, 2-amino-2-ethyl-
    • MFCD04114302
    • 19792-52-0
    • D75115
    • Z734151048
    • 2-diethylethanolamine
    • RJICLMDXEDUMAK-UHFFFAOYSA-N
    • CS-0091369
    • 2-amino-2-ethylbutan-1-ol
    • EN300-64146
    • AKOS008142749
    • MFCD12827168
    • Inchi: 1S/C6H15NO/c1-3-6(7,4-2)5-8/h8H,3-5,7H2,1-2H3
    • InChI Key: RJICLMDXEDUMAK-UHFFFAOYSA-N
    • SMILES: OCC(CC)(CC)N

Computed Properties

  • Exact Mass: 173.17809
  • Monoisotopic Mass: 117.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 59.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 0.889
  • Boiling Point: 279.8 °C at 760 mmHg
  • Flash Point: 123 °C
  • PSA: 46.25
  • LogP: 2.75690

2-amino-2-ethylbutan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A636120-10mg
2-amino-2-ethylbutan-1-ol
19792-52-0
10mg
$ 50.00 2022-06-07
TRC
A636120-50mg
2-amino-2-ethylbutan-1-ol
19792-52-0
50mg
$ 185.00 2022-06-07
TRC
A636120-100mg
2-amino-2-ethylbutan-1-ol
19792-52-0
100mg
$ 295.00 2022-06-07
Enamine
EN300-64146-0.05g
2-amino-2-ethylbutan-1-ol
19792-52-0 95%
0.05g
$174.0 2023-07-07
Enamine
EN300-64146-0.1g
2-amino-2-ethylbutan-1-ol
19792-52-0 95%
0.1g
$257.0 2023-07-07
Enamine
EN300-64146-0.25g
2-amino-2-ethylbutan-1-ol
19792-52-0 95%
0.25g
$367.0 2023-07-07
Enamine
EN300-64146-0.5g
2-amino-2-ethylbutan-1-ol
19792-52-0 95%
0.5g
$579.0 2023-07-07
Enamine
EN300-64146-1.0g
2-amino-2-ethylbutan-1-ol
19792-52-0 95%
1.0g
$743.0 2023-07-07
Enamine
EN300-64146-2.5g
2-amino-2-ethylbutan-1-ol
19792-52-0 95%
2.5g
$1454.0 2023-07-07
Enamine
EN300-64146-5.0g
2-amino-2-ethylbutan-1-ol
19792-52-0 95%
5.0g
$2152.0 2023-07-07
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司